molecular formula C13H10F3N3O B2811396 1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine CAS No. 878259-07-5

1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine

Cat. No.: B2811396
CAS No.: 878259-07-5
M. Wt: 281.238
InChI Key: QYVPLFHAOLRMBY-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine is a benzimidazole derivative characterized by a trifluoromethyl group at position 5, a 2-amine group, and a furylmethyl substituent at the N1 position of the benzimidazole core. Its molecular formula is C₁₃H₁₀F₃N₃O, with a molecular weight of 281.238 g/mol and a CAS number of 878259-07-5 . The compound is commercially available with a purity of ≥95% and is primarily used in research and development for pharmaceutical and agrochemical applications due to the pharmacological relevance of benzimidazole scaffolds . The furylmethyl group introduces aromatic heterocyclic diversity, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability, common features in drug design .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)8-3-4-11-10(6-8)18-12(17)19(11)7-9-2-1-5-20-9/h1-6H,7H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVPLFHAOLRMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with 2-furylmethyl halides in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzimidazole core and trifluoromethyl group influence reactivity. The 2-amine group can act as a nucleophile in substitution reactions. For example:

  • Alkylation/Acylation : The primary amine may react with alkyl halides or acyl chlorides under basic conditions. Lithium acetylide additions to imines (as described for propargylamine syntheses) suggest potential for forming quaternary amines via similar pathways .

Reaction Type Reagents/Conditions Potential Products
AlkylationR-X, NaH/DMFN-alkylated benzimidazole derivatives
AcylationRCOCl, Et₃N/CH₂Cl₂N-acylated derivatives

Cyclization and Heterocycle Formation

The furylmethyl substituent may participate in cycloadditions or intramolecular cyclizations. Photostimulated SRN1 mechanisms (used for carbazole synthesis) could enable intramolecular C–N bond formation if halide leaving groups are present .

Example Pathway :
Under UV irradiation with a base (e.g., t-BuOK), the compound could undergo radical-mediated cyclization to form fused polycyclic structures.

Substrate Modification Conditions Product
Introduction of halidehν, t-BuOK/DMSO9H-carbazole analogs or furan-fused systems

Catalytic Functionalization

The trifluoromethyl group enhances electrophilicity, enabling catalytic cross-couplings:

  • Palladium-Catalyzed Reactions : Suzuki-Miyaura couplings (as seen in biphenylamine syntheses) could functionalize aryl halides introduced into the benzimidazole ring .

  • Hydroalkylation : Pd/DTBM-SEGPHOS catalysts promote enantioselective additions to dienes, forming complex amines .

Catalyst System Reagents Application
Pd(PPh₃)₂Cl₂Arylboronic acids, NaHCO₃Biaryl functionalization
Pd/DTBM-SEGPHOSTerminal dienes, NaBArF₄Enantioenriched homoallylic amines

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to meta/para positions. Reactions may include:

  • Nitration/Sulfonation : Requires harsh conditions (HNO₃/H₂SO₄) due to reduced ring reactivity.

  • Halogenation : Selective bromination or chlorination at activated positions.

Radical Reactions

The SRN1 mechanism involves electron transfer (ET) steps. In the presence of t-BuOK and UV light, radical intermediates could form, enabling bond formations not feasible via ionic pathways .

Key Insight : Radical dianion intermediates (e.g., 3 ^−- −) dissociate into distonic radicals, facilitating C–N or C–C bond formation.

Functional Group Transformations

  • Reduction of Imine Intermediates : NaBH₄ or Et₃SiH reduces imine bonds (e.g., in cerium-mediated pathways) .

  • Oxidation : The furan ring may undergo oxidation to diketones using agents like MnO₂.

Comparative Reactivity with Analogues

Compared to non-fluorinated benzimidazoles:

  • Trifluoromethyl Effect : Enhances stability toward hydrolysis but reduces nucleophilicity at adjacent positions.

  • Furan Reactivity : The furylmethyl group offers sites for Diels-Alder reactions or cross-couplings (e.g., Heck).

Property 1-(2-Furylmethyl)-5-CF₃ Analogue Non-Fluorinated Analogues
Electrophilic SubstitutionSlower (deactivated ring)Faster
Thermal StabilityHigher (CF₃ stabilization)Moderate

Scientific Research Applications

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit promising anticancer activity. 1-(2-Furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine has been studied for its ability to inhibit specific cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the benzimidazole structure could enhance cytotoxicity against various tumor types .

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. In vitro studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. Research indicates that adding this compound to polymer blends can improve mechanical properties and thermal degradation temperatures .

Coatings and Adhesives

Due to its unique chemical structure, this compound is being investigated for use in coatings and adhesives that require high durability and resistance to environmental factors. Studies have shown that formulations containing this benzimidazole derivative exhibit improved adhesion properties and resistance to solvents compared to traditional formulations .

Case Study 1: Anticancer Efficacy

A study conducted at a pharmaceutical research institute evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial properties of this compound were tested against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating its effectiveness as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Observations :

  • The furylmethyl group (in the target) replaces bulkier aryl/heteroaryl substituents (e.g., pyridine-imidazole hybrids), which may simplify synthesis and reduce metabolic complexity .

Substituent-Driven Physicochemical Properties

Trifluoromethyl Group Impact

  • Electron-Withdrawing Effects: The trifluoromethyl group in the target compound and its analogues increases resistance to oxidative metabolism, enhancing plasma half-life compared to non-fluorinated benzimidazoles .
  • Lipophilicity : The trifluoromethyl group elevates logP values, improving blood-brain barrier penetration in neuroactive agents. However, excessive lipophilicity (e.g., in dual-trifluoromethyl patent compounds) may reduce aqueous solubility .

Heterocyclic Substituents

  • Furylmethyl vs. Pyridinyl/Imidazolyl : The furylmethyl group in the target compound provides moderate aromaticity and hydrogen-bonding capacity, balancing solubility and target binding. In contrast, pyridinyl/imidazolyl groups in patent compounds (e.g., ) enhance kinase inhibition but require complex synthetic routes .

Biological Activity

1-(2-Furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine, a benzimidazole derivative, has garnered attention due to its diverse biological activities. This compound, identified by its CAS number 878259-07-5, exhibits significant potential in medicinal chemistry, particularly in the development of antiparasitic and anticancer agents. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C13H10F3N3OC_{13}H_{10}F_3N_3O with a molecular weight of approximately 281.23 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

PropertyValue
CAS Number 878259-07-5
Molecular Formula C13H10F3N3O
Molecular Weight 281.23 g/mol
Purity (HPLC) 97%
Storage Conditions 2-8°C, protected from light

Antiparasitic Activity

Research has indicated that benzimidazole derivatives exhibit notable antiparasitic effects. A study focusing on various benzimidazole compounds demonstrated that derivatives similar to this compound showed potent activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. Specifically, compounds with trifluoromethyl substitutions were found to possess nanomolar activity against these pathogens .

Case Study: In Vitro Testing
In vitro assays revealed that certain derivatives exhibited IC50 values in the low nanomolar range against Trichomonas vaginalis and Leishmania mexicana. For instance, compounds with similar structural features demonstrated effective inhibition at concentrations as low as 10 nM against Giardia species .

Anticancer Activity

Benzimidazole derivatives are also explored for their anticancer properties. The incorporation of trifluoromethyl groups has been linked to enhanced cytotoxic effects in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related pathways.

Research Findings:
A recent study indicated that this compound could inhibit the proliferation of human cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value around 15 µM after 48 hours of treatment. The mechanism was suggested to involve the activation of caspase pathways leading to programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within parasites and cancer cells. The trifluoromethyl group enhances binding affinity to essential enzymes involved in metabolic pathways critical for parasite survival and cancer cell proliferation.

Potential Molecular Targets:

  • Tubulin Polymerization: Similar benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.
  • Enzyme Inhibition: Compounds may target enzymes such as dihydrofolate reductase or other key metabolic enzymes in parasites.

Q & A

What are the key challenges in synthesizing 1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine, and how can reaction conditions be optimized?

Level: Advanced
Methodological Answer:
Synthesis of this benzimidazole derivative typically involves multi-step routes, including cyclization and functional group modifications. A critical challenge is controlling regioselectivity during the formation of the benzimidazole core. For example, condensation of o-phenylenediamine derivatives with carbonyl precursors under acidic conditions must be carefully monitored to avoid side reactions . The trifluoromethyl group introduces steric and electronic effects that may require tailored catalysts (e.g., Lewis acids) to enhance yields. Solvent selection (e.g., ethanol or dichloromethane) and temperature gradients (60–120°C) are pivotal for intermediate stability . Optimization can be guided by real-time monitoring via HPLC or LC-MS to isolate high-purity products (>95%) .

How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : The benzimidazole NH proton appears as a singlet near δ 12.5 ppm, while the furylmethyl protons resonate as multiplet signals between δ 6.2–7.8 ppm. The trifluoromethyl group (CF₃) shows a distinct quartet in 19F NMR at ~δ -60 to -70 ppm .
  • IR Spectroscopy : Stretching vibrations for the NH₂ group (3300–3500 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) confirm functional group integrity . Discrepancies in aromatic C-H stretching (3050–3100 cm⁻¹) may indicate incomplete cyclization, necessitating reaction re-optimization.

What role does the trifluoromethyl group play in modulating biological activity, and how can structure-activity relationships (SAR) be studied?

Level: Advanced
Methodological Answer:
The CF₃ group enhances lipophilicity and metabolic stability, influencing target binding. SAR studies involve synthesizing analogs with alternative electron-withdrawing groups (e.g., Cl, NO₂) and comparing potency in assays like enzyme inhibition or receptor binding . For example, replacing CF₃ with methyl groups reduces activity by 50% in kinase inhibition assays, highlighting CF₃'s electronic effects . Computational docking (e.g., AutoDock Vina) can predict binding poses, with the CF₃ group often occupying hydrophobic pockets in target proteins .

How can researchers resolve contradictions in reported biological data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies in IC₅₀ values or efficacy across studies may arise from variations in assay conditions (e.g., cell line heterogeneity, buffer pH). To address this:

  • Standardized Protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .
  • Dose-Response Curves : Generate data across 3–4 log units to ensure accurate IC₅₀ calculation.
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) or thermal shift assays to rule out false positives .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Level: Advanced
Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (logBB < -1), and CYP450 inhibition risks (CYP3A4 IC₅₀ ~10 µM) .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model compound stability in lipid bilayers, revealing CF₃’s role in membrane permeability .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces for reactive sites .

How can the compound’s stability under various storage conditions be validated?

Level: Basic
Methodological Answer:

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. The benzimidazole ring is prone to hydrolysis at high humidity, requiring desiccated storage (-20°C) .
  • Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation; amber vials reduce decomposition by 90% compared to clear glass .

What strategies are effective for scaling up synthesis without compromising yield?

Level: Advanced
Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing batch variability .
  • Catalyst Recycling : Immobilized Pd/C or Ru catalysts recover >90% activity over 5 cycles in coupling reactions .
  • Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME), achieving comparable yields (85%) with lower environmental impact .

How does the furylmethyl substituent influence electronic properties compared to phenyl analogs?

Level: Advanced
Methodological Answer:
The furan ring’s oxygen atom increases electron density at the benzimidazole N1 position, enhancing hydrogen-bonding capacity. Cyclic voltammetry shows a 0.3 V reduction in oxidation potential vs. phenyl analogs, indicating improved redox stability . Substituent effects can be quantified via Hammett σ values (σ_furyl = -0.34 vs. σ_Ph = 0), guiding design of electron-rich analogs for charge-transfer interactions .

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